molecular formula C6H12N2O B073516 Cyclopentylurea CAS No. 1194-06-5

Cyclopentylurea

Cat. No. B073516
CAS RN: 1194-06-5
M. Wt: 128.17 g/mol
InChI Key: CBEYJGNJOCTQGW-UHFFFAOYSA-N
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Patent
US08501732B2

Procedure details

7-Chloro-4-oxo-1-phenyl-1,4-dihydro-quinolin-3-ylmethyl)-3-cyclopentyl-urea was prepared starting from intermediate M and cyclopentylamine. MS calcd. for C22H23ClN3O2 [(M+H)+] 396.1, obsd. 396.0.
Name
intermediate M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=[C:10]2[C:5]([C:6](=O)[C:7]([CH2:18][NH:19][C:20](=[O:31])OC3C=CC([N+]([O-])=O)=CC=3)=CN2C2C=CC=CC=2)=CC=1.C1([NH2:38])CCCC1>>[CH:18]1([NH:19][C:20](=[O:31])[NH2:38])[CH2:7][CH2:6][CH2:5][CH2:10]1

Inputs

Step One
Name
intermediate M
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=CN(C2=C1)C1=CC=CC=C1)CNC(OC1=CC=C(C=C1)[N+](=O)[O-])=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.